4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one

Catalog No.
S548569
CAS No.
1174043-16-3
M.F
C22H22FN3O3
M. Wt
395.43
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benz...

CAS Number

1174043-16-3

Product Name

4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C22H22FN3O3

Molecular Weight

395.43

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD2461; AZD-2461; AZD 2461.

Description

The exact mass of the compound 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one is 395.16452 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phthalazin-1(2H)-one derivatives have been investigated for their inhibitory properties against various enzymes. One well-studied example is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms []. The structural similarity of compound X to known PARP inhibitors suggests a possibility that it could be explored for similar applications. However, further research is needed to confirm this hypothesis.

Intermediate for Synthesis:

Further Research Needed:

Currently, there is a lack of scientific literature on the specific properties and applications of compound X. Future research efforts could focus on:

  • Synthesis and characterization: Developing efficient synthetic routes for compound X and characterizing its physical and chemical properties.
  • Biological evaluation: Investigating the potential biological activities of compound X, such as enzyme inhibition or receptor binding.
  • Structure-activity relationship (SAR) studies: Understanding how modifications to the molecule's structure affect its biological properties.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

395.16452

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZD2461

Dates

Modify: 2023-08-15
1: 1: Jaspers JE, Kersbergen A, Boon U, Sol W, van Deemter L, Zander SA, Drost R, Wientjens E, Ji J, Aly A, Doroshow JH, Cranston A, Martin NM, Lau A, O'Connor MJ, Ganesan S, Borst P, Jonkers J, Rottenberg S. Loss of 53BP1 causes PARP inhibitor  resistance in Brca1-mutated mouse mammary tumors. Cancer Discov. 2013 Jan;3(1):68-81. doi: 10.1158/2159-8290.CD-12-0049. Epub 2012 Oct 25. PubMed PMID: 23103855.

Explore Compound Types